molecular formula C14H20O4 B1592918 2,5-Dimethoxybenzyl 3-methylbutanoate CAS No. 876665-00-8

2,5-Dimethoxybenzyl 3-methylbutanoate

Cat. No.: B1592918
CAS No.: 876665-00-8
M. Wt: 252.31 g/mol
InChI Key: RDUFPMXHOICPCV-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzyl 3-methylbutanoate is an organic compound with the molecular formula C14H20O4. It is a derivative of benzyl esters, characterized by the presence of methoxy groups at the 2 and 5 positions on the benzene ring and a 3-methylbutanoate ester group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxybenzyl 3-methylbutanoate typically involves the esterification of 2,5-dimethoxybenzyl alcohol with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzyl 3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,5-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzyl esters depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxybenzyl 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzyl 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and ester functionality play a crucial role in its binding affinity and reactivity. The pathways involved may include enzymatic hydrolysis of the ester group, leading to the release of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxybenzyl acetate
  • 2,5-Dimethoxybenzyl propanoate
  • 2,5-Dimethoxybenzyl butanoate

Uniqueness

2,5-Dimethoxybenzyl 3-methylbutanoate is unique due to the presence of the 3-methylbutanoate ester group, which imparts distinct chemical and physical properties compared to other benzyl esters

Properties

IUPAC Name

(2,5-dimethoxyphenyl)methyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-10(2)7-14(15)18-9-11-8-12(16-3)5-6-13(11)17-4/h5-6,8,10H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUFPMXHOICPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648787
Record name (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876665-00-8
Record name (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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